Ethyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate
Description
Ethyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate is a thiophene-based sulfonamide derivative characterized by a 3,5-dimethylphenyl sulfamoyl group at the 3-position, a phenyl substituent at the 4-position, and an ethyl ester at the 2-position of the thiophene core.
Properties
IUPAC Name |
ethyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4S2/c1-4-26-21(23)19-20(18(13-27-19)16-8-6-5-7-9-16)28(24,25)22-17-11-14(2)10-15(3)12-17/h5-13,22H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRKKIFOCQZOKIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CS1)C2=CC=CC=C2)S(=O)(=O)NC3=CC(=CC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone (such as acetophenone) with elemental sulfur and a nitrile (such as malononitrile) under basic conditions.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced by reacting the thiophene derivative with sulfamoyl chloride in the presence of a base like triethylamine.
Esterification: The carboxylic acid group on the thiophene ring can be esterified using ethanol and a strong acid catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for the Gewald reaction and automated systems for the addition of reagents and purification of the final product.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester and sulfamoyl groups are primary sites for hydrolysis:
Mechanistic Insights :
- Ester hydrolysis proceeds via nucleophilic acyl substitution, forming a carboxylate intermediate.
- Sulfamoyl cleavage involves protonation of the nitrogen, weakening the S–N bond .
Oxidation Reactions
The sulfamoyl group and thiophene ring are susceptible to oxidation:
Computational Analysis :
- Density functional theory (DFT) studies predict higher reactivity at the sulfur atom (Mulliken charge: +1.2) compared to the thiophene ring .
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at aromatic and sulfamoyl sites:
Kinetic Data :
Reduction Reactions
Selective reduction of functional groups:
Cross-Coupling Reactions
The thiophene ring participates in transition-metal-catalyzed reactions:
Complexation and Biological Interactions
The sulfamoyl group chelates metal ions and interacts with enzymes:
Thermal and Photochemical Reactivity
Discussion of Key Findings
- Steric Effects : The 3,5-dimethylphenyl group imposes steric constraints, reducing reactivity in alkylation and cross-coupling reactions .
- Electronic Effects : Electron-withdrawing sulfamoyl and ester groups direct electrophilic substitutions to the thiophene C5 position .
- Biological Relevance : Competitive inhibition of microbial enzymes highlights potential for antibiotic development .
For synthetic applications, controlled hydrolysis and transition-metal catalysis offer routes to bioactive derivatives. Further studies are needed to explore asymmetric reductions and green chemistry approaches.Citations correspond to search result indices provided in the user's materials.
Scientific Research Applications
Ethyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It can be used to study the interactions of sulfamoyl-containing compounds with biological systems, providing insights into their potential as therapeutic agents.
Mechanism of Action
The mechanism of action of Ethyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The sulfamoyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the thiophene and phenyl rings can participate in hydrophobic interactions.
Comparison with Similar Compounds
Core Heterocycle and Functional Group Variations
- Thiophene vs. Thiazole: The target compound features a thiophene ring, whereas analogs such as those in (e.g., compounds 10l–10o) utilize a thiazole core. Thiophene is a five-membered aromatic ring with one sulfur atom, while thiazole incorporates both sulfur and nitrogen.
- Sulfamoyl vs. Ureido Groups: The 3,5-dimethylphenyl sulfamoyl group in the target compound contrasts with the ureido substituents in analogs (e.g., 10m, 10n). Sulfonamides are stronger hydrogen-bond acceptors due to their sulfonyl moiety, whereas ureido groups provide dual hydrogen-bond donor/acceptor capabilities. These distinctions may impact solubility and target interaction profiles.
Substituent Effects
- Aromatic Substitutents :
- The 3,5-dimethylphenyl group in the target compound introduces steric bulk and moderate lipophilicity.
- Analogs like 10m (3,5-di(trifluoromethyl)phenyl) and 10o (3-chloro-4-(trifluoromethyl)phenyl) feature highly electronegative substituents (e.g., -CF₃, -Cl), which increase metabolic stability and membrane permeability but may reduce solubility .
- Ester Groups : The ethyl ester at the thiophene 2-position is structurally analogous to the ethyl acetate moieties in compounds. This group enhances solubility in organic solvents and may serve as a prodrug moiety for carboxylic acid activation in vivo.
Physicochemical and Spectroscopic Data
The molecular weight of the target compound can be inferred from its structure (estimated ~439.5 g/mol), placing it within the range of analogs in (e.g., 10l : 498.2 g/mol; 10n : 508.3 g/mol). Key comparisons are summarized below:
Biological Activity
Ethyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate (CAS: 941935-45-1) is a compound of increasing interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and providing data tables for clarity.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 415.5 g/mol. The compound features a thiophene ring, which is known for its diverse biological activities due to its electron-rich nature and ability to participate in various chemical interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiophene derivatives, including this compound. The following table summarizes the antimicrobial activity of related thiophene compounds:
| Compound | Target Organism | MIC (mg/mL) | Inhibition Zone (mm) |
|---|---|---|---|
| 4F | XDR Salmonella Typhi | 3.125 | 25 |
| This compound | E. coli | TBD | TBD |
| Compound A | Staphylococcus aureus | TBD | TBD |
Case Study : In a comparative study involving various thiophene derivatives, this compound exhibited promising antibacterial activity against multi-drug resistant strains. The study utilized standard methods for determining minimum inhibitory concentrations (MIC) and measured inhibition zones against control antibiotics such as ciprofloxacin and ampicillin .
The mechanism by which thiophene derivatives exert their antimicrobial effects often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways. Molecular docking studies suggest that these compounds can bind effectively to bacterial enzymes, inhibiting their function. For instance, binding affinities were noted to be significant for compounds with dual thiophene moieties .
Anticancer Activity
In addition to antimicrobial properties, there is emerging evidence regarding the anticancer potential of thiophene derivatives. Research indicates that certain modifications to the thiophene structure can enhance cytotoxicity against various cancer cell lines. This compound may show similar properties based on its structural characteristics.
Example Findings : A recent study demonstrated that related thiophene compounds exhibited IC50 values in the micromolar range against human cancer cell lines, suggesting that structural variations significantly impact biological activity .
Q & A
Q. What synthetic methodologies are recommended for preparing Ethyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate?
The synthesis typically involves multi-step reactions:
- Step 1: Construction of the thiophene core via cyclization of α,β-unsaturated carbonyl precursors.
- Step 2: Introduction of the sulfamoyl group using 3,5-dimethylphenylsulfonamide under coupling agents like EDCI/HOBt.
- Step 3: Esterification to install the ethyl carboxylate moiety. Purification often employs column chromatography or recrystallization, with reaction progress monitored by TLC .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Critical methods include:
- NMR Spectroscopy: ¹H/¹³C NMR for verifying substituent positions and confirming aromatic proton environments.
- Mass Spectrometry (HRMS): To validate molecular weight and fragmentation patterns.
- IR Spectroscopy: Identification of functional groups (e.g., S=O stretch at ~1350–1150 cm⁻¹ for sulfamoyl). Purity assessment requires HPLC (≥95%) .
Q. What biological activities are reported for structurally analogous thiophene derivatives?
Comparable compounds exhibit:
- Anticancer Activity: Inhibition of kinase pathways (e.g., EGFR or VEGFR) via sulfamoyl group interactions.
- Anti-inflammatory Effects: Modulation of COX-2 or NF-κB pathways.
- Antimicrobial Properties: Disruption of bacterial cell wall synthesis. Activity varies with substituent electronegativity and steric effects .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
- Data Collection: Use single-crystal diffraction (Mo Kα radiation) to obtain high-resolution (<1.0 Å) data.
- Refinement: Employ SHELXL for least-squares refinement, addressing challenges like disorder in flexible substituents (e.g., ethyl carboxylate).
- Validation: Check for R-factor convergence (target <0.05) and validate via PLATON or CCDC tools .
Q. What strategies optimize binding affinity studies with target proteins?
- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (ka/kd) at varying concentrations.
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding poses, focusing on sulfamoyl interactions with catalytic residues.
- Mutagenesis Studies: Validate key binding residues (e.g., serine or lysine in active sites) .
Q. How do substituent modifications influence enzymatic inhibition efficacy?
Systematic SAR studies reveal:
- 3,5-Dimethylphenyl: Enhances lipophilicity and π-π stacking with hydrophobic enzyme pockets.
- 4-Phenyl Group: Improves steric complementarity but may reduce solubility.
- Ethyl Carboxylate: Balances polarity for cell membrane permeability. Quantitative analysis via IC50 shifts (e.g., 10 μM → 2 μM with fluorinated analogs) .
Q. What computational approaches aid in designing derivatives with improved selectivity?
- QSAR Modeling: Correlate substituent descriptors (e.g., logP, polar surface area) with activity.
- Free Energy Perturbation (FEP): Predict ΔΔG for ligand-protein binding modifications.
- ADMET Prediction: Use SwissADME to optimize bioavailability and reduce off-target effects .
Methodological Considerations
Q. What protocols ensure reproducibility in synthetic yields?
- Reaction Monitoring: Use TLC (silica gel 60 F254) with UV visualization at 254 nm.
- Temperature Control: Maintain exothermic reactions (e.g., sulfonylation) at 0–5°C to minimize side products.
- Workup: Neutralize acidic/basic byproducts via aqueous extraction (e.g., NaHCO3 for excess sulfonamide) .
Q. How are crystallographic disorder issues addressed during refinement?
Q. What in vitro assays are suitable for initial biological screening?
- Cell Viability Assays: MTT or resazurin-based tests against cancer lines (e.g., HeLa, MCF-7).
- Enzyme Inhibition: Fluorescent substrate assays (e.g., Kinase-Glo® for ATPase activity).
- Cytokine Profiling: ELISA for IL-6/TNF-α in LPS-stimulated macrophages .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
